Liposidomycin B

Description

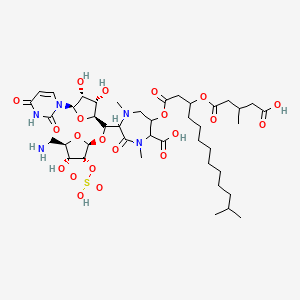

Structure

2D Structure

Properties

Molecular Formula |

C42H67N5O21S |

|---|---|

Molecular Weight |

1010.1 g/mol |

IUPAC Name |

2-[[(2S,3R,4R,5R)-5-(aminomethyl)-4-hydroxy-3-sulfooxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-6-[3-(4-carboxy-3-methylbutanoyl)oxy-12-methyltridecanoyl]oxy-1,4-dimethyl-3-oxo-1,4-diazepane-5-carboxylic acid |

InChI |

InChI=1S/C42H67N5O21S/c1-21(2)12-10-8-6-7-9-11-13-23(63-28(51)17-22(3)16-27(49)50)18-29(52)64-25-20-45(4)31(38(56)46(5)30(25)40(57)58)35(67-41-37(68-69(60,61)62)32(53)24(19-43)65-41)36-33(54)34(55)39(66-36)47-15-14-26(48)44-42(47)59/h14-15,21-25,30-37,39,41,53-55H,6-13,16-20,43H2,1-5H3,(H,49,50)(H,57,58)(H,44,48,59)(H,60,61,62)/t22?,23?,24-,25?,30?,31?,32-,33+,34-,35?,36+,37-,39-,41+/m1/s1 |

InChI Key |

LGBOBVYRTQDYBA-ZUGGQKJLSA-N |

SMILES |

CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |

Isomeric SMILES |

CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O[C@H]4[C@@H]([C@@H]([C@H](O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |

Canonical SMILES |

CC(C)CCCCCCCCC(CC(=O)OC1CN(C(C(=O)N(C1C(=O)O)C)C(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)OC4C(C(C(O4)CN)O)OS(=O)(=O)O)C)OC(=O)CC(C)CC(=O)O |

Synonyms |

liposidomycin A liposidomycin B liposidomycin C liposidomycins |

Origin of Product |

United States |

Origin, Fermentation, and Isolation of Liposidomycin B Producing Microorganisms

Identification of Streptomyces griseosporeus as the Primary Producer

Liposidomycin B, a notable member of the liposidomycin family of uridyl liponucleoside antibiotics, is primarily produced by the bacterium Streptomyces griseosporeus. The initial discovery and isolation of liposidomycins were from the strain Streptomyces griseosporeus RK-1061. researchgate.netnih.gov This species belongs to the genus Streptomyces, a group of Gram-positive, filamentous bacteria widely recognized for their ability to produce a vast array of secondary metabolites, including over two-thirds of clinically useful antibiotics. frontiersin.org The identification of S. griseosporeus as the source of these compounds was a significant step, stemming from screening programs designed to discover novel inhibitors of bacterial peptidoglycan biosynthesis. researchgate.netnih.gov Subsequent research has led to the isolation of new liposidomycin congeners from other strains as well, such as Streptomyces sp. TMPU-20A065, which was isolated from a soil sample in Japan. nih.gov

The taxonomic classification of the producing organism is crucial for reproducibility and for potential genetic engineering efforts to improve yields or generate novel analogues. The characterization of these strains typically involves morphological evaluation and molecular identification through 16S rRNA gene sequencing. nih.govmdpi.com

Fermentation Strategies for this compound Production

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain under controlled conditions. The composition of the fermentation medium and the physical parameters are critical for optimizing the yield of the desired antibiotic. Strategies often involve manipulating nutritional sources and culture conditions to maximize the production of secondary metabolites.

A specific example for the production of new liposidomycin congeners by Streptomyces sp. TMPU-20A065 involved a detailed two-stage fermentation process. nih.gov Initially, a seed culture was prepared, followed by transfer to a larger production medium. Fermentation was then carried out on a rotary shaker at a controlled temperature and for a specific duration to allow for optimal antibiotic synthesis. nih.gov

Table 1: Example of a Production Medium for Liposidomycin Congeners nih.gov

| Component | Concentration |

|---|---|

| Glucose | 0.5% |

| Solulys | 0.5% |

| KH₂PO₄ | 0.5% |

| MgSO₄·7H₂O | 0.5% |

| Oatmeal | 0.5% |

| FeSO₄·7H₂O | 0.001% |

| ZnSO₄·7H₂O | 0.001% |

| MnCl₂·4H₂O | 0.001% |

| CuSO₄·5H₂O | 0.001% |

| CoCl₂·6H₂O | 0.001% |

| pH | 7.0 |

This table is based on the production medium for liposidomycin congeners by Streptomyces sp. TMPU-20A065.

General optimization strategies for antibiotic production by Streptomyces species focus on several key parameters:

Carbon and Nitrogen Sources: The type and concentration of carbon sources (e.g., glucose, starch) and nitrogen sources (e.g., soybean meal, peptone) significantly influence both microbial growth and secondary metabolite production. innovareacademics.innih.govresearchgate.net

pH: The initial pH of the culture medium is a critical factor, with most Streptomyces fermentations for antibiotic production favoring a neutral to slightly alkaline pH range of 7.0 to 8.0. innovareacademics.inslideshare.net

Temperature: As mesophilic organisms, Streptomyces species typically have an optimal temperature for antibiotic production between 25-35°C. innovareacademics.inslideshare.net For instance, the fermentation for liposidomycin congeners was conducted at 27°C. nih.gov

Aeration and Agitation: Being aerobic bacteria, adequate aeration and agitation are essential for the growth of Streptomyces and the biosynthesis of antibiotics in submerged cultures. slideshare.netnih.gov

Precursor-Directed Biosynthesis: The production of specific liposidomycin congeners can be influenced by the addition of fatty acid precursors to the culture medium. For example, supplying myristic acid or palmitic acid can lead to the almost exclusive production of certain liposidomycin types. nih.gov

Isolation and Purification Methodologies for this compound and its Congeners

Following fermentation, a multi-step process is required to isolate and purify this compound and its related congeners from the complex culture broth. The methodologies take advantage of the physicochemical properties of the molecules.

A common sequence for isolation involves the following steps:

Separation of Biomass: The first step is the removal of the microbial cells (mycelia) from the culture broth, typically achieved through centrifugation or filtration. nih.gov

Solvent Extraction: The clarified supernatant is then subjected to solvent extraction. For liposidomycins, butanol extraction is a frequently employed method to initially separate the compounds from the aqueous broth. nih.gov

Chromatographic Purification: The crude extract obtained is a mixture of various compounds and requires further purification using a combination of chromatographic techniques. These methods separate molecules based on properties like polarity, size, and charge. nih.gov

Table 2: Chromatographic Techniques Used in Liposidomycin Purification

| Technique | Principle | Application in Liposidomycin Purification |

|---|---|---|

| Silica Gel Column Chromatography | Adsorption chromatography based on polarity. | Used for the initial fractionation of the crude extract. nih.gov |

| Sephadex LH-20 Column Chromatography | Size-exclusion and partition chromatography. | Effective for separating compounds of different sizes and polarities in the extract. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity (Reversed-Phase) or other properties. | A final purification step, often using an ODS (octadecylsilyl) column, to obtain highly pure liposidomycins. nih.gov |

Through these successive purification stages, various liposidomycin congeners can be isolated and characterized. nih.gov The different types of liposidomycins (classified as I, II, III, and IV) are separated based on the presence or absence of sulfate (B86663) and 3-methylglutaric acid moieties. nih.gov

Advanced Methodologies for Structural Elucidation of Liposidomycin B

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of complex natural products like Liposidomycin B. cas.cz It provides detailed information at the atomic level, allowing for the comprehensive analysis of the molecule's planar structure and stereochemistry. core.ac.uk The structural elucidation of liposidomycins relies heavily on a combination of 1D and 2D NMR experiments to identify the core components and their interconnectivity. researchgate.netnih.gov These components include a 5'-substituted uridine (B1682114), a 5-amino-5-deoxyribose-2-sulfate, a perhydro-1,4-diazepine ring, and a distinctive lipid side chain. nih.gov

The initial characterization of this compound's structure involves one-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR. emerypharma.comresearchgate.net These spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. emerypharma.com However, due to the complexity and size of this compound, significant signal overlap occurs in 1D spectra, necessitating the use of two-dimensional (2D) NMR techniques for unambiguous assignments. ipb.ptlibretexts.org

A suite of 2D NMR experiments is employed to establish the complete bonding framework:

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton networks within each structural subunit, such as the ribose and diazepine (B8756704) rings. emerypharma.com

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing entire spin systems. ipb.pt This is particularly useful for identifying all the protons belonging to a single sugar ring or amino acid moiety, even in crowded spectral regions. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a map of one-bond C-H connections. core.ac.ukemerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a powerful tool that reveals correlations between protons and carbons over two or three bonds. core.ac.uk This is crucial for connecting the individual structural fragments of this compound, such as linking the lipid side chain to the diazepine ring and the diazepine ring to the ribose moiety. nih.gov

Through the combined interpretation of these spectra, researchers can piece together the planar structure of the molecule. For instance, comparisons of the ¹H and ¹³C NMR spectra of new liposidomycin congeners with those of known compounds like this compound-I are used to identify structural similarities and differences, particularly in the acyl side chain. nih.govresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Key Moieties in a this compound Analogue (this compound-I) in CD₃OD.

| Position | Moiety | δC (ppm) | δH (ppm, J in Hz) |

| Uridine | |||

| 2 | 152.4 | ||

| 4 | 166.3 | ||

| 5 | 102.7 | 5.86 (d, 8.2) | |

| 6 | 142.1 | 7.74 (d, 8.2) | |

| 1' | 89.2 | 5.89 (d, 4.1) | |

| Ribose | |||

| 1'' | Ribose | 95.8 | 5.22 (d, 4.8) |

| 2'' | 78.4 | 4.39 (t, 4.8) | |

| 3'' | 72.3 | 4.14 (t, 4.8) | |

| 4'' | 81.3 | 4.19 (t, 4.8) | |

| 5'' | 56.4 | 3.23 (d, 4.8) | |

| Diazepine | |||

| 2''' | Diazepine | 170.1 | |

| 3''' | 48.2 | 3.52 (m), 3.99 (m) | |

| 5''' | 53.6 | 3.20 (m), 3.55 (m) | |

| 6''' | 61.3 | 3.88 (m) | |

| 7''' | 48.9 | 3.49 (m), 3.66 (m) | |

| Lipid Chain | |||

| 2a | Lipid | 45.4 | 2.65 (dd, 15.1, 8.9), 2.76 (dd, 15.1, 3.4) |

| 3a | 68.3 | 4.21 (m) | |

| 7a | 128.6 | 5.31 (m) | |

| 10a | 130.3 | 5.36 (m) |

Data adapted from a study on this compound-I (compound 8), a closely related analogue. researchgate.net

While 1D and 2D NMR experiments define the planar structure, determining the three-dimensional arrangement, including the relative stereochemistry and conformation, requires Nuclear Overhauser Effect (NOE) experiments. core.ac.ukwiley.com The NOE is a through-space interaction between nuclei that are close to each other (typically within 5 Å), regardless of whether they are connected by bonds. libretexts.orgwikipedia.org

The primary experiment used is 2D NOE Spectroscopy (NOESY) or its variant, Rotating-frame Overhauser Effect Spectroscopy (ROESY). libretexts.org Cross-peaks in a NOESY or ROESY spectrum indicate spatial proximity between protons. wikipedia.org By analyzing these correlations, the relative configuration of stereocenters can be established. For example, in the synthesis of the diazepanone-nucleoside core of liposidomycins, NOESY correlations were critical in confirming the absolute configuration at key positions in the diazepanone ring. clockss.org Similarly, ROESY experiments have been used to elucidate the stereochemistries of new liposidomycin congeners, with the results showing good agreement with the known stereochemistry of this compound-I. researchgate.net This analysis is fundamental for understanding the molecule's precise 3D shape, which is directly linked to its biological activity.

Mass Spectrometry (MS) Techniques in Structural Characterization

Mass spectrometry (MS) is a vital analytical technique that complements NMR spectroscopy by providing precise molecular weight information and invaluable data on the sequence and structure of molecular fragments. nih.govthermofisher.com For a large and complex molecule like this compound, a variety of advanced MS techniques are employed to confirm its elemental composition and elucidate the structures of its different components, especially the lipid moiety. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a spectrum of smaller product ions. thermofisher.comnih.gov The fragmentation is typically induced by Collision-Induced Dissociation (CID), where the selected ions are accelerated and collided with neutral gas molecules like argon or helium. wikipedia.org This collision converts kinetic energy into internal energy, causing the ion to break apart at its weakest bonds. wikipedia.org

For liposidomycins, a detailed fragmentation map can be generated from CID-MS/MS experiments. researchgate.net By analyzing the fragmentation patterns, researchers can determine the structural subunits and establish the order and sites of their interconnectivity within the intact molecule. researchgate.netnih.gov This method provides a molecular "fingerprint" that helps to confirm the structure deduced from NMR data. thermofisher.com

Fast Atom Bombardment (FAB) is a soft ionization technique well-suited for analyzing non-volatile and thermally unstable compounds like liposidomycins. umd.educreative-proteomics.com In FAB, the sample, dissolved in a liquid matrix, is bombarded with a high-energy beam of neutral atoms, leading to the desorption of protonated or deprotonated molecular ions. umd.edutaylorandfrancis.com

The structural elucidation of the various fatty acid components of the liposidomycin family has been successfully achieved using negative-ion FAB tandem mass spectrometry. nih.gov Specifically, a negative-ion FAB-MS/MS technique is used for liposidomycins that lack a 3-methylglutaric acid moiety, while a negative-ion FAB-MS/MS/MS (multistage mass spectrometry) technique is applied to those that contain this moiety. nih.gov The additional MS stage (MS/MS/MS) offers higher sensitivity by excluding interfering ions derived from the matrix. nih.gov This structural information is obtained by analyzing peaks that arise from charge-remote fragmentations, a process where bond cleavage occurs at a site remote from the location of the charge, which is characteristic of long-chain lipid carboxylates. nih.govresearchgate.net

Liposidomycins are often produced by Streptomyces species as a complex mixture of closely related congeners. nih.govresearchgate.net Separating these components and analyzing them individually is a significant challenge. Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) is an essential method for tackling this issue. researchgate.netshimadzu.com

In this setup, High-Performance Liquid Chromatography (HPLC) first separates the different liposidomycins in the culture extract. researchgate.net The separated molecules then enter the mass spectrometer via an Electrospray Ionization (ESI) source, which is a very soft ionization method that produces intact molecular ions with minimal fragmentation. These ions are then analyzed by a tandem mass analyzer, such as a triple quadrupole. researchgate.net This LC/ESI-MS/MS approach allows for the analysis and structural elucidation of individual liposidomycins directly from complex mixtures, making it a powerful tool for the discovery and characterization of new members of the liposidomycin family from bacterial culture extracts. researchgate.net

Ancillary Spectroscopic Methods and Chemical Degradation Studies

To supplement initial structural data, a variety of advanced spectroscopic and chemical methods were utilized.

Mass Spectrometry: Tandem mass spectrometry (MS/MS) played a pivotal role in the structural analysis of this compound and its analogs. researchgate.net A detailed fragmentation map was generated using collision-induced dissociation (CID) with this compound serving as the primary model. This allowed for the characterization of its structural subunits and the determination of their connectivity. Specifically, negative-ion fast atom bombardment (FAB) MS/MS and MS/MS/MS techniques were instrumental in elucidating the structures of the fatty acid components of various liposidomycins. researchgate.netnih.gov For liposidomycins containing a 3-methylglutaric acid moiety, the negative FAB/MS/MS/MS technique proved more sensitive than MS/MS by excluding matrix-derived ions. nih.gov Charge-remote fragmentation was a key technique, particularly for establishing the structure of the fatty acid component of Liposidomycin A as 3-hydroxy-7,10-hexadecadienoic acid, which involved microscale lipid hydrolysis and lithiation with LiOH. researchgate.net

Infrared Spectroscopy: The presence of a sulfate (B86663) group in the molecule was initially suggested by the characteristic expulsion of SO₃ in mass spectrometry and was further confirmed by infrared (IR) spectroscopy.

Chemical Degradation: Chemical degradation was a fundamental strategy to break down the complex molecule into smaller, more manageable fragments for analysis. researchgate.net Acid hydrolysis of this compound yielded the diazepanone nucleoside subunit, which was then subjected to further analysis to determine its configuration. semanticscholar.org This approach, combined with detailed analysis of the degradation products by NMR and mass spectrometry, was crucial in identifying the core components shared among the liposidomycin family: a 5'-substituted uridine, a 5-amino-5-deoxyribose-2-sulfate, and a perhydro-1,4-diazepine moiety. researchgate.net

Detailed research findings from these ancillary methods are summarized in the table below:

| Method | Application | Key Findings | References |

| Tandem Mass Spectrometry (MS/MS and MS/MS/MS) | Elucidation of fatty acid side chains and overall subunit connectivity. | Generated a detailed fragmentation map of this compound; Determined the structures of various fatty acid components in new liposidomycins. | researchgate.netnih.gov |

| Charge-Remote Fragmentation | Structural determination of the fatty acid moiety. | Established the structure of the fatty acid in Liposidomycin A after LiOH hydrolysis. | researchgate.net |

| Infrared (IR) Spectroscopy | Confirmation of functional groups. | Confirmed the presence of the sulfate group. | |

| Chemical Degradation (Acid Hydrolysis) | Isolation of core structural components. | Isolated the diazepanone nucleoside subunit for further stereochemical analysis. | semanticscholar.org |

Stereochemical Confirmation through Synthesis of Model Compounds and Analog Crystallography

The determination of the absolute stereochemistry of this compound, particularly within its diazepanone ring, presented a significant challenge that was addressed through the synthesis of model compounds and crystallographic analysis of its analogs.

Synthesis of Model Compounds: The stereochemistry of the diazepanone ring, which contains three stereogenic centers (C-6', C-2'", and C-3'"), remained unassigned from initial spectroscopic data. nih.govacs.org To resolve this ambiguity, researchers synthesized model diazepanone compounds. tandfonline.comnih.govacs.org An intramolecular reductive amination reaction was a key step in preparing these model systems. nih.govacs.org By comparing the NMR spectroscopic data and conformational analysis of the synthesized model compounds with the degradation product of the natural liposidomycin, the relative and absolute stereochemistry could be deduced. tandfonline.comnih.govacs.org One study successfully synthesized a ribosyl-diazepanone derivative, a key precursor to the core heterocyclic structure of this compound, providing a pathway to generate various stereoisomers for comparison. semanticscholar.org Another approach involved the stereoselective synthesis of an isomer of the lipid portion of this compound to aid in the eventual total synthesis and stereochemical confirmation. koreascience.kr The synthesis of a 5-phenyl model compound, which closely resembled the diazepanone degradation product, and analysis of its NMR coupling constants helped in assigning the stereochemistry. researchgate.net

Analog Crystallography: While direct crystallization of this compound for X-ray analysis proved difficult, the use of analog crystallography provided crucial insights. The analysis of diastereomers of the synthesized model diazepanones by X-ray crystallography allowed for a direct comparison of their three-dimensional structures with that of the natural product's degradation fragment. nih.govacs.org This comparison, along with molecular modeling, indicated a close configurational and conformational match, leading to the assignment of the diazepanone stereochemistry as either [C-6'(R), C-2'''(R), C-3'''(R)] or [C-6'(S), C-2'''(S), C-3'''(S)]. nih.govacs.org Furthermore, crystal structures of related MraY inhibitors, such as muraymycin D2, in complex with the MraY enzyme have provided a structural basis for understanding inhibitor binding and have guided the design of simplified, potent analogs. nih.govmdpi.com

Biosynthetic Pathways and Genetic Insights into Liposidomycin B Production

Identification and Characterization of Liposidomycin Biosynthetic Gene Clusters

The biosynthetic gene cluster (BGC) responsible for producing liposidomycins, designated the lpm cluster, was identified and cloned from Streptomyces sp. SN-1061M. researchgate.netresearchgate.net The discovery was facilitated by the structural similarity between liposidomycins and caprazamycins, which suggested that analogous enzymes were involved in their formation. researchgate.net Researchers successfully targeted a gene with homology to cpz11, a putative methyltransferase from the caprazamycin (B1248949) cluster, to locate and isolate the lpm BGC. researchgate.net

Table 1: Deduced Functions of Genes in the Liposidomycin (lpm) Gene Cluster This table is based on data from homologous gene clusters and bioinformatic analysis.

| Gene | Proposed Function | Homology to Caprazamycin Gene |

| lpmA | 3-hydroxy-3-methylglutaryl-CoA synthase | Cpz5 |

| lpmB | Arylsulfate sulfotransferase | Cpz4 |

| lpmD | Hypothetical protein | Cpz6 |

| lpmF | Hypothetical protein | Cpz8 |

| lpmG | AraC-family transcriptional regulator | Cpz9 |

| lpmH | α-ketoglutarate-dependent dioxygenase | Cpz10 |

| lpmI | Phosphotransferase (resistance) | Cpz11 |

| lpmJ | N-acetyltransferase | Cpz12 |

| lpmK | PLP-dependent transaldolase | Cpz13 |

| lpmL | α-ketoglutarate-dependent dioxygenase | Cpz15 |

| lpmM | UMP-transferase | Cpz16 |

| lpmN | Glycosyltransferase | Cpz17 |

| lpmO | Aminotransferase | Cpz18 |

| lpmP | Phosphorylase | Cpz19 |

| lpmQ | Acyl-CoA synthetase | Cpz20 |

| lpmR | Acyltransferase | Cpz21 |

| lpmS | Acyl-carrier protein | Cpz22 |

| lpmT | Enoyl-CoA hydratase | Cpz23 |

| lpmU | Acyl-CoA dehydrogenase | Cpz24 |

| lpmV | Alcohol dehydrogenase | Cpz25 |

| lpmW | MFS transporter | Cpz26 |

| lpmX | Phosphotransferase (resistance) | Cpz27 |

| lpmY | SAM-dependent methyltransferase | Cpz28 |

Source: researchgate.netnih.gov

Enzymatic Machinery Involved in Liposidomycin B Biosynthesis

The assembly of this compound relies on a specialized cohort of enzymes that construct the core nucleoside structure, attach the fatty acid tail, and perform key chemical modifications. The biosynthetic pathway begins with the common precursor uridine-5′-monophosphate (UMP). researchgate.netrsc.org

Two pivotal enzymes, LipL and LipK , initiate the formation of the unique 5′-C-glycyluridine (GlyU) core. rsc.orgnih.gov

LipL , a non-heme Fe(II)- and α-ketoglutarate-dependent dioxygenase, catalyzes the initial oxidation of UMP to generate a uridine-5′-aldehyde intermediate. rsc.orgnih.gov

LipK , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent transaldolase, then adds a glycine (B1666218) unit derived from L-threonine to this aldehyde, forming the C7-sugar nucleoside core of GlyU. nih.gov

Other key enzymes tailor the molecule to its final form. LpmB , an arylsulfate sulfotransferase (ASST), is responsible for the characteristic sulfation at the 2″-position of the aminoribose moiety. uni-tuebingen.demdpi.com The fatty acid side chain is attached by the action of an acyl-CoA synthetase (LpmQ ) and an acyltransferase (LpmR ). researchgate.net

Unlike many peptide-containing antibiotics, the biosynthesis of this compound does not appear to involve a canonical modular Nonribosomal Peptide Synthetase (NRPS) for the assembly of its core structure. nih.govwikipedia.orgcirad.frfrontiersin.org Analysis of the lpm gene cluster has not identified the typical large, multi-domain NRPS enzymes responsible for the sequential addition of amino acid monomers. researchgate.netuni-tuebingen.de This represents a significant biosynthetic distinction from other MraY-inhibiting antibiotics like the pacidamycins, whose frameworks are assembled by highly dissociated NRPS modules.

The term "peptidyl nucleoside" can sometimes be broadly applied to this class of antibiotics, but in the case of liposidomycin, the core is assembled through the action of specialized enzymes like transaldolases rather than a classic NRPS assembly line.

Post-assembly modifications are crucial for the bioactivity and structural identity of this compound. The most prominent modification is the sulfation of the aminoribose sugar, a reaction catalyzed by the sulfotransferase LpmB . uni-tuebingen.denih.gov This enzyme is a PAPS-independent arylsulfate sulfotransferase (ASST), a relatively rare class of enzyme in antibiotic biosynthesis. uni-tuebingen.demdpi.com

Structural diversification within the liposidomycin family arises primarily from the composition of the fatty acyl side chain. nih.govnih.gov The producing organism, Streptomyces sp. SN-1061M, naturally generates a mixture of liposidomycins with fatty acids of varying length, branching, and saturation. nih.gov This diversity is not dictated by genes within the primary lpm cluster but rather by the pool of fatty acid precursors available from the organism's primary metabolism. asm.org Further enzymes encoded in the cluster, such as an enoyl-CoA hydratase (LpmT ) and an acyl-CoA dehydrogenase (LpmU ), are likely involved in modifying the fatty acid tail after its initial attachment. researchgate.net

Additionally, the lpm cluster contains genes like lpmI and lpmX, which encode phosphotransferases. These are homologous to resistance genes in other antibiotic pathways and likely function in self-resistance by modifying the antibiotic to prevent it from inhibiting the producer's own cell wall synthesis.

Precursor Incorporation and Pathway Elucidation Studies

The biosynthetic pathway of this compound has been elucidated through genetic analysis and precursor incorporation experiments. The pathway initiates with uridine-5′-monophosphate (UMP) , which is converted into the key 5′-C-glycyluridine (GlyU) intermediate by the sequential action of the enzymes LipL and LipK. rsc.orgnih.gov Studies on the homologous A-90289 pathway confirmed that LipK utilizes L-threonine as the donor for the two-carbon glycyl unit. nih.gov

The origin of the variable fatty acid side chain has been confirmed through directed biosynthesis studies. nih.gov When the producing strain Streptomyces sp. SN-1061M was fed specific fatty acids, the production profile shifted dramatically. nih.gov

Supplying myristic acid led to the predominant production of Liposidomycin C.

Supplying palmitic acid resulted in the almost exclusive production of Liposidomycin M.

Furthermore, experiments using 13C-labeled palmitic acid demonstrated its direct incorporation into the Liposidomycin M structure, confirming that the cell's fatty acid metabolism provides these essential precursors. nih.gov

Comparative Biosynthesis with Related Nucleoside Antibiotics (e.g., Caprazamycin, A-90289)

The biosynthesis of this compound is closely related to that of other lipouridine antibiotics, particularly caprazamycins and A-90289s. nih.govnih.govnih.gov Comparative analysis of their respective biosynthetic gene clusters (lpm, cpz, and lip) reveals significant conservation in gene content and organization, indicating a shared evolutionary origin and a common strategy for assembling the core liponucleoside scaffold. researchgate.netresearchgate.net

The core biosynthetic genes in the lpm cluster (lipG–lipY) show high sequence identity (78–86% at the DNA level) to their orthologs in the cpz cluster (cpz9–cpz27). researchgate.net All three clusters share homologous genes for the synthesis of the GlyU core (LipL/Cpz15 and LipK/Cpz13 homologs) and the diazepinone ring. researchgate.netnih.gov

Despite the similarities, key differences in the gene clusters account for the structural variations among these antibiotics.

Table 2: Comparative Features of Liposidomycin, Caprazamycin, and A-90289 Biosynthesis

| Feature | Liposidomycin (lpm) | Caprazamycin (cpz) | A-90289 (lip) |

| Core Nucleoside | 5′-(β-O-aminoribosyl)-glycyluridine | 5′-(β-O-aminoribosyl)-glycyluridine | 5′-(β-O-aminoribosyl)-glycyluridine |

| Key Modification | Sulfate (B86663) group on aminoribose | Permethylated L-rhamnose moiety | Sulfate group on aminoribose |

| Enzyme for Key Modification | LpmB (Sulfotransferase) | Cpz28-30 (Methyltransferases) & Rhamnose biosynthesis genes (external to cluster) | LipB (Sulfotransferase) |

| Fatty Acid Tail | Variable (C14-C18) | 3-methylglutaryl-β-hydroxy fatty acid | 3-methylglutaryl-β-hydroxy fatty acid |

| Genetic Organization | Genes lipH-L form a single 4.4 kb subcluster. researchgate.net | Homologous genes (cpz10-12 and cpz13/14) are in two separate operons. researchgate.net | Highly homologous to cpz and lpm clusters. |

| Shared Enzymes | LpmA (HMG-CoA synthase), LpmB (Sulfotransferase), LipL/K homologs | Cpz5 (HMG-CoA synthase), Cpz4 (Sulfotransferase), Cpz15/13 (LipL/K homologs) | LipA (HMG-CoA synthase), LipB (Sulfotransferase), LipL/K homologs |

Source: researchgate.netnih.govuni-tuebingen.deresearchgate.net

The comparative analysis has been fruitful; the identification of the sulfotransferase lpmB in the liposidomycin cluster led researchers to identify its homolog, cpz4, adjacent to the caprazamycin cluster. uni-tuebingen.denih.gov This discovery resulted in the subsequent identification of previously unknown sulfated caprazamycin derivatives, demonstrating the predictive power of comparative genomics in natural product discovery. nottingham.ac.ukuni-tuebingen.de

Chemical Synthesis and Analog Preparation Strategies for Liposidomycin B

Methodologies for Total Synthesis of Liposidomycin B and its Core Structures

The total synthesis of this compound and its structural components has been a focal point of extensive research, leading to the development of innovative synthetic strategies. These efforts are crucial not only for confirming the structure of the natural product but also for providing access to analogs for structure-activity relationship (SAR) studies.

Stereocontrolled Synthesis of the Diazepanone Ring System

The stereocontrolled construction of the seven-membered diazepanone ring is a pivotal and challenging aspect of the total synthesis of liposidomycins. clockss.orgresearchgate.net Various strategies have been explored to control the stereochemistry of this core structure.

One successful approach involves a 7-exo cyclization of an epoxyamine intermediate. clockss.org This method has been utilized to synthesize the diazepanone-nucleoside core of both liposidomycins and the related caprazamycins. clockss.org Another strategy employs a reductive amination of an epoxy aldehyde with an appropriate amine, followed by an intramolecular opening of the oxirane ring to form the diazepanone system. researchgate.netacs.org For instance, the reaction of an epoxy aldehyde derived from uridine (B1682114) with N-methylamine, followed by cyclization, has proven effective. researchgate.netacs.org

Synthesis of the 5'-Substituted Uridine Moiety

The 5'-substituted uridine is a key structural component of this compound and related nucleoside antibiotics. nih.govacs.org Synthetic strategies often begin with a readily available uridine derivative. A common intermediate is a uridyl aldehyde, which can be generated through oxidation of the primary alcohol at the 5'-position of the ribose sugar. researchgate.net

This aldehyde serves as a versatile precursor for introducing the rest of the molecule. For example, it can be reacted with an amide-stabilized sulfur ylide to form an epoxy amide, a key intermediate for the construction of the diazepanone ring. researchgate.net The synthesis of various 5'-substituted uridine derivatives has been explored to create libraries of compounds for biological screening. researchgate.net These strategies often involve the regioselective nucleophilic opening of a unique epoxide at the C-5' position, allowing for the introduction of diverse substituents. researchgate.net

Strategies for Lipid Side Chain Introduction

The lipid side chain of this compound is crucial for its biological activity, likely facilitating its transport across the bacterial cell membrane. beilstein-journals.orgnih.gov The specific lipid component of this compound is 3-(3'-methylglutaryl)-12-methyltridecanoic acid. acs.orgresearchgate.net

The introduction of this complex fatty acid has been a significant hurdle in the total synthesis. Strategies for attaching the lipid side chain often involve the acylation of a free hydroxyl or amino group on the diazepanone or uridine portion of the molecule at a late stage of the synthesis. beilstein-journals.org This requires careful selection of protecting groups for other reactive functionalities.

In the context of analog synthesis, various lipid side chains have been introduced to probe their effect on antibacterial activity. beilstein-journals.orgnih.gov Studies have shown that the presence and nature of the lipophilic side chain are critical for potent antibacterial activity, particularly against certain bacterial strains. beilstein-journals.orgnih.gov For instance, analogs with long lipid chains have demonstrated improved activity against Gram-positive bacteria. nih.gov

Semisynthetic Approaches for this compound Derivatives and Analogues

Semisynthetic modification of natural products or their degradation products offers a more direct route to novel analogs. While specific examples for this compound are less documented in the provided results, the strategies employed for the closely related muraymycins and caprazamycins provide valuable insights. These approaches typically involve the chemical modification of the isolated natural product. beilstein-journals.orgmdpi.com

For instance, the l-ACL (aminocaprolactam) moiety or reactive hydroxyl groups on the core structure can be acylated to introduce different side chains. mdpi.com This has been a fruitful strategy for generating libraries of analogs for SAR studies, leading to compounds with improved activity or a broader spectrum of action. mdpi.com The development of a semisynthetic compound derived from caprazamycin (B1248949), CPZEN-45, as an antituberculosis agent highlights the potential of this approach. nih.govresearchgate.net

Development of Novel Synthetic Tactics and Protecting Group Strategies

The complexity of this compound has necessitated the development of sophisticated synthetic tactics and protecting group strategies. organic-chemistry.org Protecting groups are essential to mask reactive functional groups and allow for selective reactions at other sites of the molecule. organic-chemistry.orgpressbooks.pub

A key challenge is the orthogonal protection of multiple functional groups, such as hydroxyls, amines, and carboxylic acids, which are present in this compound. An orthogonal protecting group strategy allows for the selective deprotection of one group in the presence of others. organic-chemistry.org For example, acid-labile groups like Boc (tert-butyloxycarbonyl) can be used alongside base-labile groups like Fmoc (9-fluorenylmethyloxycarbonyl) and hydrogenolytically cleavable groups like Cbz (carboxybenzyl). uni-saarland.de

Molecular Mechanism of Action of Liposidomycin B

Identification of Phospho-N-acetylmuramoyl-pentapeptide Transferase (MraY) as the Primary Target

Liposidomycin B exerts its antibacterial activity by specifically targeting and inhibiting Phospho-N-acetylmuramoyl-pentapeptide transferase, commonly known as MraY. guidetopharmacology.orgresearchgate.net This enzyme is a crucial integral membrane protein that plays an essential role in the biosynthesis of bacterial peptidoglycan, a vital component of the bacterial cell wall. researchgate.netnih.gov MraY catalyzes the first committed membrane step in this pathway: the transfer of the phospho-N-acetylmuramoyl-pentapeptide (p-MurNAc-pentapeptide) portion from the soluble substrate UDP-MurNAc-pentapeptide to the lipid carrier, undecaprenyl phosphate (B84403) (C55-P). nih.govnih.gov This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I, a key intermediate that is subsequently translocated across the cytoplasmic membrane. nih.govnih.gov

The identification of MraY as the primary target of liposidomycins was a significant step in understanding their mechanism of action. researchgate.net These antibiotics are part of a larger group of nucleoside inhibitors, which also includes tunicamycins, mureidomycins, capuramycins, and muraymycins, all of which target MraY. nih.govnih.gov While these inhibitors share a common uridine (B1682114) moiety, their core structures and mechanisms of inhibition vary. nih.gov The specificity of this compound for bacterial MraY, with no cytotoxicity against mammalian cells, underscores its potential as a selective antibacterial agent. researchgate.netresearchgate.net

Detailed Kinetic Analysis of MraY Inhibition

Kinetic studies have been instrumental in elucidating the specific manner in which this compound inhibits MraY. These analyses have revealed a complex interaction between the inhibitor, the enzyme, and its substrates.

Slow-Binding Inhibition Characteristics

This compound is characterized as a slow-binding inhibitor of MraY. core.ac.ukpsu.edusoton.ac.uk This means that the inhibition process does not occur instantaneously but rather involves a time-dependent formation of a more tightly bound enzyme-inhibitor complex. psu.edusoton.ac.uk Initial binding is followed by a conformational change or isomerization, leading to a more stable and potently inhibited state. This characteristic is shared with another MraY inhibitor, mureidomycin A, but contrasts with the reversible inhibition observed with tunicamycin (B1663573). psu.edu The slow-binding nature of this compound is evident from biphasic inhibition traces in enzyme assays. psu.edu The inhibition constant (Ki*) for this tightly bound complex with E. coli MraY has been determined to be approximately 80-90 nM. core.ac.uknih.gov

Competitive and Noncompetitive Binding Modes with Substrates

The kinetic analysis of this compound's interaction with MraY reveals distinct binding modes with respect to the enzyme's two substrates. This compound exhibits competitive inhibition with respect to the lipid carrier substrate, undecaprenyl phosphate (C55-P). nih.govnih.gov This suggests that the lipophilic side chain of this compound likely binds to the same or an overlapping site on MraY as the polyprenyl tail of C55-P. nih.gov

In contrast, this compound displays noncompetitive inhibition with respect to the soluble substrate, UDP-MurNAc-pentapeptide. core.ac.ukpsu.edunih.gov This indicates that the inhibitor and the nucleotide substrate can bind to the enzyme simultaneously without directly competing for the same binding site. nih.gov This mixed pattern of competitive and noncompetitive inhibition distinguishes this compound from other MraY inhibitors like tunicamycin and mureidomycin A. nih.govnih.gov

Mechanistic Insights into MraY Catalysis and Transition State Mimicry

While the precise catalytic mechanism of MraY is still under investigation, it is believed to proceed via either a single-step phosphotransfer or a two-step mechanism involving a covalent enzyme intermediate. core.ac.uk The enzyme contains a conserved DDD motif of three aspartate residues (D117, D118, and D265 in A. aeolicus MraY) that are critical for its catalytic activity, likely through coordination of a required Mg2+ cofactor. nih.govnih.gov

It has been proposed that some nucleoside inhibitors, like tunicamycin, may act as transition state analogs, mimicking the structure of the substrates during the enzymatic reaction. oup.com For instance, the GlcNAc moiety of tunicamycin might mimic the MurNAc moiety of the natural substrate. oup.com Similarly, the aminoribose unit in liposidomycin may mimic the diphosphate (B83284) group of UDP-MurNAc-pentapeptide. oup.com This mimicry could stabilize the enzyme in an inactive conformation, thereby inhibiting catalysis. The complex structure of this compound, with its uridine core, diazepanone ring, and lipid tail, allows it to interact with multiple regions of the MraY active site, contributing to its potent inhibitory activity.

Inhibition of Other Glycoconjugate Biosynthesis Pathways: Polyprenyl(pyro)phosphate N-acetylglucosamine Formation

In addition to its primary role in inhibiting peptidoglycan synthesis, this compound has been shown to inhibit the in vitro formation of polyprenyl(pyro)phosphate N-acetylglucosamine. nih.govnih.govriken.jp This molecule is an intermediate in the biosynthesis of other glycoconjugates. nih.govnih.gov This finding suggests that this compound's inhibitory activity may extend to other phosphoglycosyl transferase enzymes that utilize polyprenyl phosphate lipid carriers. This broader activity spectrum is likely due to the structural similarity of the lipid substrates used in these different biosynthetic pathways.

Comparative Mechanisms with Related MraY Inhibitors (e.g., Tunicamycin, Mureidomycin A)

The molecular mechanism of this compound can be better understood by comparing it with other well-characterized MraY inhibitors, such as Tunicamycin and Mureidomycin A. While all three are nucleoside antibiotics that target MraY, they exhibit distinct kinetic and binding properties. nih.govnih.gov

Tunicamycin acts as a reversible inhibitor of MraY. psu.edu In contrast to this compound, it is competitive with the UDP-MurNAc-pentapeptide substrate and noncompetitive with the lipid substrate. core.ac.uknih.gov Tunicamycin also inhibits the eukaryotic homolog of MraY, GlcNAc-1-P-transferase (GPT), which makes it cytotoxic to human cells. nih.govresearchgate.net this compound, however, is selective for bacterial MraY and is non-toxic. nih.govresearchgate.net

Mureidomycin A is also a slow-binding inhibitor of MraY, similar to this compound. psu.edu However, it displays competitive inhibition with respect to both the UDP-MurNAc-pentapeptide and the undecaprenyl phosphate substrates. nih.govpsu.edu This suggests that mureidomycin A directly competes with both substrates for binding to the MraY active site.

These differences in inhibition patterns highlight the distinct ways these molecules interact with the MraY enzyme, despite sharing a common target. The unique combination of slow-binding kinetics and mixed competitive/noncompetitive inhibition for this compound provides valuable insights into the structure and function of the MraY active site.

Table of MraY Inhibition Kinetics

| Inhibitor | Inhibition Type | Competitive with UDP-MurNAc-pentapeptide | Competitive with Undecaprenyl Phosphate | Ki* (E. coli MraY) |

|---|---|---|---|---|

| This compound | Slow-binding | No core.ac.uknih.gov | Yes core.ac.uknih.gov | ~80-90 nM core.ac.uknih.gov |

| Tunicamycin | Reversible | Yes core.ac.uknih.gov | No core.ac.uknih.gov | 0.55 µM nih.gov |

| Mureidomycin A | Slow-binding | Yes nih.govpsu.edu | Yes nih.govpsu.edu | 2 nM soton.ac.uk |

Table of Compounds

| Compound Name |

|---|

| 3-methylglutaryl-CoA |

| A-90289 |

| Anhydrotetracycline |

| Caprazamycin (B1248949) |

| Capuramycin |

| Carbacaprazamycin |

| Corynetoxins |

| CPZEN-45 |

| Dansyl-UDPMurNAc-pentapeptide |

| Dodecylamine |

| Guanine 7-N-oxide |

| Lipid I |

| Lipopeptin |

| Liposidomycin |

| Liposidomycin A |

| Liposidomycin A-I |

| Liposidomycin A-III |

| This compound |

| This compound-I |

| This compound-III |

| Liposidomycin C |

| Liposidomycin C-I |

| Liposidomycin C-III |

| Liposidomycin G-I |

| Liposidomycin isoH-I |

| Liposidomycin K-III |

| Liposidomycin M-I |

| Liposidomycin M-III |

| Liposidomycin Y-III |

| Liposidomycin Z-I |

| Liposidomycin Z-III |

| Michellamine B |

| Mucopeptin |

| Muraminomycin |

| Muraymycin |

| Muraymycin D2 |

| Mureidomycin |

| Mureidomycin A |

| Mureidomycin B |

| Mureidomycin D |

| Napsamycin |

| Neopeptin |

| Neopolyoxin |

| Pacidamycin |

| Pacidamycin D |

| Phloxine B |

| Phosphazomycin |

| Polyprenyl(pyro)phosphate N-acetylglucosamine |

| Polyoxin |

| Sansanmycin |

| Sphaerimicin |

| SQ641 |

| Streptovirudins |

| Syringolin A |

| Tunicamycin |

| UDP-GlcNAc |

| UDP-MurNAc-pentapeptide |

| Undecaprenyl phosphate |

Structure Activity Relationship Sar Studies of Liposidomycin B and Its Analogues

Impact of the Uridine (B1682114) Moiety on MraY Inhibitory Activity

The uridine moiety is a common feature among all five classes of naturally occurring nucleoside inhibitors of MraY, including liposidomycins. nih.govosti.gov This suggests its fundamental role in binding to the enzyme.

Key Research Findings:

Essential Binding Pocket: Crystal structures of MraY in complex with various inhibitors reveal a well-defined binding pocket that accommodates the uridine group. nih.govsci-hub.se The uracil (B121893) portion of this moiety forms an extensive hydrogen-bonding network with amino acid residues in Loop C of MraY, including the backbone of G194 and L195, and the side chain of D196. nih.govsci-hub.se Additionally, a π-π stacking interaction with the residue F262 in Loop D is crucial for binding. nih.govsci-hub.se

5'-Position Stereochemistry: The stereochemistry at the 5' position of the ribosyl group is critical for potent inhibition. nih.gov Studies on related nucleoside inhibitors have shown that the S-configuration at this position leads to significantly greater MraY inhibition compared to the R-configuration. nih.gov This stereocenter helps to correctly orient the inhibitor for interaction with other binding sites on the enzyme. sci-hub.se

Modifications to the Uracil Ring: While the uridine core is essential, some modifications to the uracil ring are tolerated. For instance, dihydrouracil-containing analogues of related inhibitors show only slightly reduced biological activity. sci-hub.se However, major modifications like methylation or halogenation result in a near-complete loss of inhibitory activity. sci-hub.se

Role of the 5'-Aminoribosyl Moiety: The 5'-aminoribosyl group, which is attached to the uridine, plays a critical role by interacting with a "uridine-adjacent pocket" in MraY. nih.govsci-hub.se Specifically, the amino group of this moiety forms a crucial hydrogen bond with the aspartate residue D193. nih.govsci-hub.se Disruption of this interaction leads to a near-complete loss of inhibitor activity. nih.govsci-hub.se

Table 1: Impact of Uridine and Aminoribosyl Modifications on MraY Inhibition

| Modification | Effect on MraY Inhibitory Activity | Reference(s) |

|---|---|---|

| Removal or major modification of the uridine moiety | Near-complete loss of activity | sci-hub.se |

| Alteration of 5'-position stereochemistry from S to R | 100-fold reduction in potency | nih.gov |

| Disruption of the amino group interaction with D193 | Near-complete abrogation of activity | nih.govsci-hub.se |

| Replacement of uracil with dihydrouracil | Slightly lower activity | sci-hub.se |

Role of the Lipid Side Chain in Biological Activity and Target Interaction

The lipid side chain of Liposidomycin B is a key determinant of its biological activity, primarily by facilitating interaction with the MraY enzyme and potentially enhancing membrane permeability. psu.edu Liposidomycin is competitive with the lipid carrier substrate, undecaprenyl phosphate (B84403) (C55-P), indicating that its lipid tail likely occupies the C55-P binding site. nih.govnih.gov

Key Research Findings:

Competition with C55-P: Kinetic studies have shown that liposidomycin is competitive with the lipid substrate C55-P and non-competitive with the UDP-MurNAc-pentapeptide substrate. psu.edumdpi.com This suggests the aliphatic tail of liposidomycin binds to the hydrophobic groove on MraY, which is the proposed binding site for C55-P. nih.govsci-hub.se

Importance of the Acyl Chain: The presence of the fatty acid residue is crucial for the biological activity of liposidomycin. psu.edu Deacylation, or the complete removal of the lipid chain, leads to a significant decrease in inhibitory activity. nih.govsci-hub.se

Tolerance for Structural Variation: MraY exhibits a broad tolerance for structural variations in the aliphatic tail. sci-hub.se Naturally occurring liposidomycins with different lipid structures—such as the branched tails with ester linkages in Types I and III versus the single linear chains in Types II and IV—show similar ranges of inhibitory activity. sci-hub.se

Chain Length and Unsaturation: SAR studies on liposidomycins and the related caprazamycins have demonstrated that varying the length of the aliphatic side chain does not substantially affect MraY inhibitory activity. nih.gov Furthermore, the presence of unsaturation or methylation on the tail is broadly tolerated. nih.gov This flexibility allows for the design of analogues with simplified lipid chains, such as the saturated acyl chain in carbacaprazamycin, which improves chemical stability and simplifies synthesis without compromising potency. sci-hub.se

Table 2: Influence of the Lipid Side Chain on MraY Inhibition

| Modification | Effect on MraY Inhibitory Activity | Reference(s) |

|---|---|---|

| Complete removal of the lipid side chain (deacylation) | Decreased activity | nih.govsci-hub.se |

| Variation in chain length | Not substantial | nih.gov |

| Branched vs. linear chains | Similar range of activity | sci-hub.se |

| Presence of unsaturation or methylation | Broadly tolerated | nih.gov |

Significance of the Diazepanone Ring System for Pharmacological Activity

The seven-membered diazepanone ring is a distinctive feature of liposidomycins and caprazamycins. While important, it appears to be more amenable to modification than the uridine or lipid components.

Key Research Findings:

Limited Direct Interaction: In the crystal structure of the related inhibitor carbacaprazamycin bound to MraY, the diazepanone ring system makes relatively few direct interactions with the protein. nih.gov This observation is consistent with SAR studies showing that the ring can be opened with only a modest effect on activity. nih.gov

Key Carboxylate Interaction: A crucial interaction is formed by the carboxylate group on the diazepanone ring, which forms a hydrogen bond with the histidine residue H325 in MraY. nih.gov

Amenable to Replacement: The diazepanone ring can be replaced with other structures without a complete loss of activity. nih.gov In one study, the diazepanone pharmacophore was used as a core scaffold to link other key fragments, resulting in an inhibitor with an IC50 value of 120 µM. nih.gov More significantly, subsequent studies that explored replacing the diazepanone ring entirely led to the synthesis of sub-micromolar inhibitors of MraY. nih.govnih.gov This suggests the region occupied by the diazepanone ring can be effectively targeted by other chemical moieties. nih.gov

Improved Activity with Modified Linkers: By replacing the diazepanone ring and optimizing the substituents in that region, inhibitory activity was improved dramatically, with IC50 values dropping from 5300 nM to 140 nM. nih.gov This improvement was linked to the length and lipophilicity of the new substituents. nih.gov

Table 3: Effect of Diazepanone Ring Modifications on MraY Inhibition

| Modification | Resulting MraY Inhibitory Activity | Reference(s) |

|---|---|---|

| Ring opening | Modest effect on activity | nih.gov |

| Replacement with a different scaffold linking key fragments | IC50 of 120 µM | nih.gov |

| Exploration of the region with simplified analogues | IC50 improved from 5300 nM to 140 nM | nih.gov |

Elucidation of Pharmacophore and Key Functional Groups

The pharmacophore of this compound consists of the essential structural elements required for high-affinity binding to MraY. SAR studies have been instrumental in defining these key features.

Key Research Findings:

The Uridyl-Aminoribosyl Core: The aminoribosyl-O-uridine skeleton is a cornerstone of the pharmacophore, shared among liposidomycins and other MraY inhibitors. mdpi.com This core structure is responsible for key interactions in the uridine and uridine-adjacent pockets of the enzyme. nih.govmdpi.com

Essential Functional Groups:

Uracil Moiety: Engages in hydrogen bonding with residues like D196 and π-π stacking with F262. nih.govsci-hub.se

5'-Aminoribosyl Group: The amino group forms a critical hydrogen bond with D193. nih.govsci-hub.se

Lipid Side Chain: An aliphatic chain is necessary for potent activity, likely by occupying the hydrophobic C55-P binding site. nih.govpsu.edu

Spatial Arrangement: The stereochemistry of the ribosyl moiety, particularly at the 5' position, is crucial for correctly positioning the different parts of the inhibitor within their respective binding sites on the MraY surface. nih.govsci-hub.se

Design and Synthesis of Truncated and Modified Analogues for SAR Profiling

The insights gained from SAR studies have fueled the design and synthesis of numerous truncated and modified analogues of this compound. The goal is often to simplify the complex natural product structure, improve synthetic accessibility, and enhance pharmacological properties.

Key Research Findings:

Simplification of the Lipid Tail: Given the tolerance for variation in the lipid chain, analogues have been synthesized with simplified fatty acids. nih.govsci-hub.se For example, carbacaprazamycin, a potent analogue, features a simplified saturated acyl chain, which enhances chemical stability. sci-hub.se Other work has shown that lipophilic analogues of related inhibitors with long, simple lipid side chains exhibit excellent antibacterial activity. nih.gov

Truncated Analogues: Synthesis of the core nucleoside moiety of liposidomycins, consisting of the 5'-aminoribofuranosyl-uridine, showed moderate inhibitory activity on its own (IC50 = 50 µM), highlighting the importance of this core but also the significant contribution of the other parts of the molecule. oup.com

Replacement of the Diazepanone Ring: A significant breakthrough involved synthesizing analogues that completely lack the diazepanone ring. nih.gov A series of simplified analogues were created by performing parallel synthesis at the 6'-position of a scaffold containing the uridine and aminoribose core. nih.gov This approach successfully yielded inhibitors with sub-micromolar activity and encouraging antibacterial properties. nih.gov

Oxadiazole Linkers: More recent designs have incorporated oxadiazole rings as linkers to replace parts of the natural structure. mdpi.com This strategy aimed to generate new interactions with key amino acids in the MraY active site, leading to a series of compounds with IC50 values in the low micromolar range against MraY from Aquifex aeolicus. mdpi.com

Table 4: Examples of Modified Liposidomycin Analogues and Their Activity

| Analogue Type | Key Modification | Outcome | Reference(s) |

|---|---|---|---|

| Truncated Analogue | Aminoribofuranosyl-uridine core only | Moderate MraY inhibition (IC50 = 50 µM) | oup.com |

| Simplified Analogue | Replacement of diazepanone; optimization of substituents | Sub-micromolar MraY inhibition (IC50 = 140 nM) | nih.gov |

| Carbacaprazamycin | Simplified saturated acyl chain | Potent MraY inhibition and improved stability | sci-hub.se |

| Oxadiazole-containing Analogues | Replacement of part of the core with an oxadiazole linker | MraY inhibition in the low µM range | mdpi.com |

Chemical Biology Applications and Research Probes Derived from Liposidomycin B

Use of Liposidomycin B as a Biochemical Tool for Cell Wall Biosynthesis Pathway Dissection

This compound is a potent and specific inhibitor of the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, more commonly known as MraY. researchgate.netnih.gov MraY is an essential integral membrane enzyme that catalyzes the first committed step in the membrane-associated stage of bacterial peptidoglycan biosynthesis. nih.govnih.gov This pathway is responsible for constructing the bacterial cell wall, a structure crucial for bacterial survival and integrity. nih.gov

The specificity of this compound for MraY makes it an exceptional biochemical tool for studying the intricacies of cell wall synthesis. researchgate.nettandfonline.com By inhibiting MraY, researchers can effectively halt the peptidoglycan biosynthesis pathway at a specific juncture, allowing for the accumulation of upstream intermediates and the depletion of downstream products. This "biochemical block" enables detailed investigation of the sequence of events, the enzymes involved, and the regulatory mechanisms that govern this vital cellular process.

Early studies demonstrated that this compound acts as a slow-binding, reversible inhibitor of MraY. nih.govmdpi.com Kinetic analyses have revealed that it is non-competitive with the substrate UDP-MurNAc-pentapeptide (UDP-Mpp), suggesting a distinct binding site or mechanism. nih.govmdpi.com This characteristic has been instrumental in elucidating the enzyme's mechanism and in mapping its active site. The ability to precisely interrupt the pathway without being consumed in the process allows for controlled experimental conditions and detailed kinetic measurements. mdpi.com

Strategies for Developing MraY-Targeted Antibacterial Agents Based on the this compound Scaffold

The emergence of widespread antibiotic resistance has created an urgent need for new antibacterial agents with novel mechanisms of action. nih.govnih.gov MraY represents a promising and relatively underexplored target for antibiotic development. nih.govnih.gov this compound, as a natural inhibitor of MraY, provides an excellent starting point and a structural scaffold for the design and synthesis of new antibacterial drugs. tandfonline.com

Several strategies are being pursued to leverage the this compound scaffold for drug development:

Structure-Activity Relationship (SAR) Studies: Researchers have synthesized and evaluated numerous analogues of this compound to understand which parts of the molecule are essential for its inhibitory activity. nih.gov These studies have provided valuable insights into the key structural features required for MraY binding and inhibition.

Semisynthetic Derivatives: Modification of the natural this compound structure has led to the creation of semisynthetic derivatives with improved properties. A notable example is the development of CPZEN-45, a semisynthetic compound derived from the related caprazamycin (B1248949), which is being investigated as a potential antituberculosis agent. researchgate.net

Total Synthesis: The total synthesis of this compound and its analogues allows for the creation of novel structures that are not accessible through modification of the natural product. This approach offers the potential to optimize the molecule's antibacterial activity, pharmacokinetic properties, and spectrum of activity.

Fragment-Based Drug Design: Insights from the crystal structures of MraY in complex with inhibitors like this compound have revealed "druggable hot spots" within the enzyme's binding site. researchgate.netnih.gov This information can be used in fragment-based approaches to design small molecules that bind to these key regions and inhibit MraY function.

The development of MraY-targeted agents based on the this compound scaffold is a promising avenue for overcoming antibiotic resistance, particularly against challenging pathogens like Mycobacterium tuberculosis. researchgate.netmdpi.com

Molecular Probes for Studying Bacterial Cell Wall Assembly and Resistance Mechanisms

Beyond its potential as a therapeutic lead, this compound and its derivatives serve as powerful molecular probes to investigate the dynamic processes of bacterial cell wall assembly and the mechanisms by which bacteria develop resistance.

By attaching fluorescent tags or other reporter molecules to the this compound scaffold, researchers can create probes to visualize the localization and dynamics of MraY within the bacterial cell. These probes can help to answer fundamental questions about where and when cell wall synthesis occurs and how it is coordinated with cell division and other cellular processes.

Furthermore, these molecular probes can be used to study mechanisms of antibiotic resistance. For example, they can be employed to:

Identify and characterize MraY mutations: Changes in the MraY enzyme that confer resistance to this compound can be identified by observing reduced binding of the probe.

Investigate efflux pump activity: Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, leading to resistance. Labeled this compound can be used to monitor the activity of these pumps.

Study alterations in the cell envelope: Changes in the composition or structure of the bacterial cell membrane that reduce the permeability of this compound can be investigated using these probes.

The insights gained from using this compound-based molecular probes are crucial for understanding the fundamental biology of bacteria and for developing strategies to circumvent antibiotic resistance.

Contribution to the Understanding of Natural Product Function-Structure Relationships

The study of this compound has significantly contributed to the broader understanding of the relationship between the complex structures of natural products and their specific biological functions. tandfonline.com The intricate architecture of this compound, with its unique combination of a nucleoside core, a fatty acid chain, and other moieties, is precisely tailored for its function as an MraY inhibitor. researchgate.netresearchgate.net

The elucidation of the this compound structure and its mode of action has highlighted several key principles in natural product chemistry:

Modular Design: Many natural products, including this compound, are assembled in a modular fashion from distinct building blocks. nih.gov Understanding the biosynthetic pathways that create these molecules can provide a roadmap for their synthetic and semisynthetic modification. nih.gov

Target Specificity: The specific three-dimensional shape and chemical properties of this compound allow it to bind with high affinity and specificity to its target enzyme, MraY, while showing minimal off-target effects. researchgate.netnih.gov

Evolutionary Optimization: The complex structure of this compound is the result of millions of years of evolution, during which microorganisms have refined their chemical arsenal (B13267) to effectively compete with other organisms. tandfonline.com

Future Directions in Liposidomycin B Research

Advanced Biosynthetic Engineering for Novel Congener Production

The elucidation of the liposidomycin biosynthetic gene cluster has paved the way for advanced biosynthetic engineering to generate novel congeners. researchgate.net Understanding the genetic blueprint for liposidomycin production allows for targeted modifications to create structurally diverse analogs that may possess improved antibacterial activity or other desirable properties.

Key strategies in the biosynthetic engineering of liposidomycin and related compounds include:

Gene Disruption and Heterologous Expression: Researchers have successfully identified and cloned the biosynthetic gene clusters for liposidomycins and the structurally similar caprazamycins. researchgate.net Gene disruption experiments and heterologous expression of these clusters in suitable host organisms, such as Streptomyces coelicolor, have enabled the production of new derivatives. researchgate.net This approach allows for the systematic investigation of gene function and the generation of novel compounds through pathway engineering. researchgate.net

Manipulation of Fatty Acid Biosynthesis: The fatty acyl chain is a crucial component of liposidomycin's structure. It is believed that these chains are derived from primary metabolic pathways. researchgate.net Therefore, manipulating the fatty acid biosynthetic pathway holds significant potential for generating novel liposidomycin derivatives with altered lipid tails, which could influence their activity and pharmacokinetic properties. researchgate.net

Pathway Engineering and Combinatorial Biosynthesis: A thorough understanding of the biosynthetic pathway provides a foundation for pathway engineering and combinatorial biosynthesis. mdpi.com By introducing genes from other pathways or modifying existing enzymes, it is possible to create a wider array of new liposidomycin-related molecules. This approach has been successfully applied to other complex natural products and holds promise for the diversification of liposidomycins. mdpi.comsci-hub.se

Recent research has already demonstrated the potential of these approaches. For example, a comparison between the liposidomycin and caprazamycin (B1248949) gene clusters led to the identification of new sulfated caprazamycin derivatives. researchgate.net Furthermore, the heterologous expression of the liposidomycin gene cluster has been achieved, supporting the proposed biosynthetic pathway. researchgate.net These findings are instrumental in developing strategies for producing novel, bio-based products of industrial interest. researchgate.net

Rational Design and Synthesis of Potent and Selective MraY Inhibitors

The development of potent and selective inhibitors of MraY, the target of liposidomycin B, is a key area of future research. Rational drug design, guided by structural and mechanistic insights, is a powerful approach to creating new antibacterial agents. researchgate.netnih.gov

Key aspects of this research include:

Structure-Based Drug Design: The availability of crystal structures of MraY has been a major advance for rational antibiotic design. nih.govacs.org These structures provide a detailed view of the inhibitor binding site, allowing for the design of new molecules that can interact more effectively with the enzyme. nih.gov For instance, the conformation-activity relationship of simplified analogs of complex natural products like liposidomycins can serve as a guideline for designing new MraY inhibitors. researchgate.net

Simplification of Natural Product Scaffolds: Liposidomycins and related natural products have complex chemical structures, which can pose challenges for synthesis and development. researchgate.net A key strategy is to design and synthesize simplified analogs that retain the essential pharmacophoric features while being more synthetically accessible. researchgate.net This involves identifying the key structural motifs responsible for MraY inhibition and incorporating them into more straightforward molecular scaffolds. researchgate.net

Exploiting Structural Differences between Bacterial and Human Enzymes: A significant challenge in targeting MraY is the potential for cross-reactivity with its human paralog, GPT (GlcNAc-1-P-transferase). nih.gov However, recent structural studies have revealed key differences between the active sites of MraY and GPT. nih.govacs.org These differences can be exploited to design MraY-selective inhibitors with reduced off-target effects. For example, the active site of MraY is wider and more accessible than that of GPT, providing an opportunity for the development of selective compounds. acs.org

Synthesis of Analog Libraries: The development of efficient synthetic strategies allows for the creation of libraries of liposidomycin analogs with diverse chemical modifications. researchgate.net For example, techniques like the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to introduce chemical diversity at a late stage of the synthesis, enabling the rapid exploration of structure-activity relationships. researchgate.net

These efforts have already led to the synthesis of sub-micromolar inhibitors of MraY by exploring the region originally occupied by the diazepanone ring in the liposidomycin structure. uky.edu The insights gained from these studies are crucial for the development of new antibiotics against multidrug-resistant bacteria. nih.govresearchgate.net

High-Resolution Structural Biology of MraY-Liposidomycin B Complexes

Obtaining high-resolution structural information on MraY in complex with this compound and its analogs is critical for understanding the molecular basis of inhibition and for guiding the rational design of new antibiotics. nih.govacs.org

Key goals in this area include:

Crystallization and Structure Determination: A major breakthrough in the field was the determination of the crystal structure of MraY from Aquifex aeolicus (MraYAA). nih.gov Subsequent work has yielded structures of MraY from other species, including Clostridium bolteae (CbMraY), in complex with various inhibitors like tunicamycin (B1663573) and muraymycin D2. acs.orgresearchgate.net The primary goal is to obtain a high-resolution crystal structure of the MraY-liposidomycin B complex itself.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful technique for determining the structures of membrane proteins and their complexes. frontiersin.org This method can be particularly useful for studying large, flexible complexes and can provide insights into different conformational states of the enzyme. frontiersin.org Applying cryo-EM to the MraY-liposidomycin B complex could reveal dynamic aspects of their interaction.

Comparative Structural Analysis: Comparing the structures of MraY bound to different classes of nucleoside inhibitors, including liposidomycins, tunicamycins, and muraymycins, can reveal common and distinct features of their binding modes. nih.govresearchgate.net This comparative analysis is essential for understanding the chemical logic of MraY inhibition and for designing novel inhibitors. researchgate.net

Understanding Conformational Changes: Inhibitor binding can induce significant conformational changes in MraY. nih.gov High-resolution structural studies can capture these changes, providing a more complete picture of the inhibition mechanism. For example, the structure of MraY in complex with muraymycin-D2 revealed a different conformation compared to the tunicamycin-bound state. researchgate.net

The insights from these structural studies will be invaluable for structure-based drug design efforts aimed at developing the next generation of MraY inhibitors. researchcorridor.org

Exploration of New Biological Activities and Targets beyond Peptidoglycan Synthesis

While the primary target of this compound is MraY in the peptidoglycan synthesis pathway, there is potential for this complex molecule to exhibit other biological activities. researchgate.net Exploring these alternative activities could open up new therapeutic applications.

Future research in this area could focus on:

Screening against Diverse Biological Targets: this compound and its analogs could be screened against a wide range of biological targets, including other enzymes, receptors, and protein-protein interactions. The unique structural features of liposidomycin, such as the diazepanone ring and the lipid tail, may allow it to interact with targets unrelated to cell wall biosynthesis.

Investigating Effects on Other Cellular Pathways: It is possible that this compound could modulate other cellular pathways in bacteria or even in eukaryotic cells. For example, some nucleoside antibiotics have been found to have antiviral or anticancer properties. sci-hub.se Although this compound has been reported to have no cytotoxicity against BALB/3T3 cells, a broader investigation into its effects on various cell types and signaling pathways is warranted. nih.govresearchgate.net

Exploring Activity against Other Microorganisms: While this compound has known activity against Mycobacterium species, its full spectrum of activity against other bacteria, fungi, or parasites may not have been fully explored. nih.govmdpi.com Systematic screening against a diverse panel of microorganisms could reveal new antimicrobial applications.

Identifying the Molecular Basis of Any New Activities: If new biological activities are discovered, the next crucial step would be to identify the molecular target(s) responsible for these effects. This would involve techniques such as affinity chromatography, genetic screens, and proteomic approaches.

The discovery of new biological activities for this compound would significantly expand its potential therapeutic value beyond its role as a peptidoglycan synthesis inhibitor.

Leveraging Computational Chemistry and Artificial Intelligence in this compound Research

Computational chemistry and artificial intelligence (AI) are increasingly powerful tools in drug discovery and development, and they can be leveraged to accelerate research on this compound. mdpi.comresearchgate.net

Applications in this area include:

Molecular Modeling and Simulation: Computational techniques such as molecular docking and molecular dynamics simulations can be used to model the interaction between this compound and MraY at an atomic level. researchcorridor.org These simulations can help to predict binding affinities, identify key interactions, and guide the design of new analogs with improved potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the chemical structures of liposidomycin analogs with their biological activities. frontiersin.org These models can then be used to predict the activity of virtual compounds, helping to prioritize which analogs to synthesize and test.

AI-Driven Drug Design: AI and machine learning algorithms can be trained on large datasets of chemical structures and biological activities to generate novel molecular structures with desired properties. ijhespub.orgekb.eg These generative models could be used to design new MraY inhibitors based on the liposidomycin scaffold.

Predictive Toxicology: AI can be used to predict the potential toxicity of new liposidomycin analogs, helping to identify and deprioritize compounds that are likely to have adverse effects early in the drug discovery process. frontiersin.org

Analysis of Large Datasets: The integration of AI can help analyze complex datasets from 'omics' technologies, which can aid in understanding the broader biological effects of this compound and in identifying potential biomarkers. frontiersin.org

By integrating these computational approaches with experimental research, the process of discovering and developing new liposidomycin-based antibiotics can be made more efficient and effective. mdpi.com

Q & A

Basic Research Question: What experimental approaches are most effective for studying Liposidomycin B's mechanism of action against bacterial targets?

Methodological Answer: